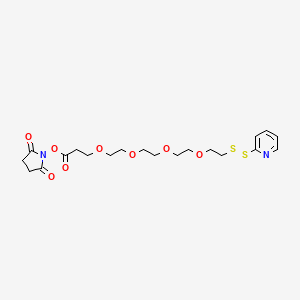
(2-Chlorobenzyl)hydrazine dihydrochloride
Übersicht
Beschreibung
(2-Chlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl3N2 . It is a solid substance .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of (2-Chlorobenzyl)hydrazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of (2-Chlorobenzyl)hydrazine dihydrochloride consists of 7 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 229.535 Da, and the monoisotopic mass is 227.998779 Da .
Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving (2-Chlorobenzyl)hydrazine dihydrochloride .
Physical And Chemical Properties Analysis
(2-Chlorobenzyl)hydrazine dihydrochloride has a molecular weight of 229.5 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass of the compound is 227.998781 g/mol, and the monoisotopic mass is also 227.998781 g/mol . The topological polar surface area of the compound is 38 Ų . The compound has a complexity of 97.6 .
Wissenschaftliche Forschungsanwendungen
1. Mitsunobu Reaction Enhancements
Di-p-chlorobenzyl azodicarboxylate (DCAD) presents a novel alternative for Mitsunobu couplings. DCAD/Ph(3)P-mediated reactions in CH(2)Cl(2) yield a hydrazine byproduct that is easily separable, enhancing the efficiency of this synthetic process (Lipshutz et al., 2006).
2. Spectrophotometric Determination
Hydrazine can be spectrophotometrically determined by forming a derivative with 2,4-dinitrochlorobenzene, which then undergoes a reaction to form a hydrazone with p-dimethylaminobenzaldehyde. This method, applicable in boiler feed water analysis, is stable in acidic medium and obeys Beer's law for hydrazine concentrations (George et al., 2008).
3. Hydrodechlorination Catalysts
Research on Pd-catalyzed hydrodechlorination of chlorobenzene in water has explored hydrazine as an effective hydrogen donor, particularly under alkaline conditions. This offers insights into alternative reductants for environmental remediation processes (Kopinke et al., 2004).
4. Ligand Chemistry in Metal Complexes
Hydrazine dihydrochloride's reaction with other compounds, like Ph2PCl, leads to the formation of unique ligands, which have applications in the development of metal complexes. This includes the production of phosphazenide-type complexes, which have implications in coordination chemistry and material science (Sushev et al., 2008).
5. Environmental and Biological Sensing
Hydrazine's widespread use in industry necessitates effective detection methods due to its toxicity. Fluorescent sensors have been developed for efficient evaluation of hydrazine levels in environmental and living systems, demonstrating significant advances in sensing technologies (Zhang et al., 2020).
6. Synthesis of Pharmaceutical Compounds
Hydrazine derivatives have played a significant role in the synthesis of pharmaceutical compounds. Their use dates back to the 19th century, with applications in the production of antipyretics and tuberculostatics, highlighting their importance in medicinal chemistry (Jucker, 1963).
Safety And Hazards
(2-Chlorobenzyl)hydrazine dihydrochloride is a hazardous substance . It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGVOVHWHHZPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorobenzyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)





![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)
![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)
